Product packaging for Methoxyacetaldehyde(Cat. No.:CAS No. 10312-83-1)

Methoxyacetaldehyde

Cat. No.: B081698
CAS No.: 10312-83-1
M. Wt: 74.08 g/mol
InChI Key: YSEFYOVWKJXNCH-UHFFFAOYSA-N
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Description

Overview of Methoxyacetaldehyde in Contemporary Chemical Sciences

This compound (C₃H₆O₂) is an organic compound that is garnering increasing attention across various domains of chemical science. smolecule.comontosight.ai Structurally, it is a derivative of acetaldehyde (B116499) with a methoxy (B1213986) group substitution, lending it unique reactivity. ontosight.ai This colorless liquid possesses a pungent odor and is soluble in water. ontosight.aigoogle.com Its significance stems from its versatile nature, serving as a valuable building block in organic synthesis and as a key subject in mechanistic and environmental studies. smolecule.com

In the field of organic chemistry, this compound is recognized as a versatile starting material for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. smolecule.com Its aldehyde functional group readily participates in nucleophilic additions, condensations, and redox reactions, making it a valuable tool for constructing intricate molecular architectures. ontosight.ai Furthermore, its relatively simple structure allows it to serve as a model compound for investigating the mechanisms of various organic reactions. smolecule.com

From a biochemical perspective, this compound is studied as a metabolite of certain compounds, and its interactions with biological macromolecules like proteins are of significant interest. smolecule.com In environmental science, its presence in the atmosphere and its role in atmospheric chemistry are areas of active research. smolecule.com The compound's physical and chemical properties have been well-characterized, providing a solid foundation for its application in diverse research settings.

PropertyValue
Molecular Formula C₃H₆O₂
Molecular Weight 74.08 g/mol
Boiling Point 92.3 °C at 770 mm Hg
Specific Gravity 0.9818 at 25/4 °C
Refractive Index 1.3878 at 25 °C
Data sourced from multiple references. google.comnih.gov

Significance of this compound as a Key Intermediate in Chemical Transformations

The utility of this compound as a key intermediate is a cornerstone of its importance in chemical synthesis. Its bifunctional nature, possessing both an aldehyde and an ether group, allows for a diverse range of chemical transformations. This versatility makes it an essential precursor in the synthesis of various high-value chemical products. smolecule.comontosight.ai

One of the primary applications of this compound as an intermediate is in the construction of heterocyclic systems, which are prevalent in many biologically active compounds. It also serves as a crucial building block in multi-component reactions, such as the Ugi reaction, which are highly efficient methods for generating molecular diversity in drug discovery. researchgate.net

The aldehyde functionality of this compound is particularly reactive, undergoing a variety of transformations:

Condensation Reactions: It can participate in aldol-type condensation reactions to form larger carbon skeletons. For instance, it undergoes condensation with malonic acid derivatives in the Knoevenagel-Doebner condensation.

Oxidation and Reduction: The aldehyde group can be easily oxidized to a carboxylic acid (methoxyacetic acid) or reduced to an alcohol. ontosight.ai

Nucleophilic Addition: It readily reacts with nucleophiles, such as Grignard reagents, which is a key step in the formation of new carbon-carbon bonds. nih.gov

A significant synthetic application involves its use in the creation of a methoxyvinyl group, an important functional group found in some natural products and synthetic reagents. nih.gov For example, the reaction of α-t-butyldimethylsilyl-α-methoxyacetaldehyde with Grignard reagents, followed by an elimination reaction, produces Z-methoxyvinylated products with high selectivity. nih.govresearchgate.net

Furthermore, this compound is a precursor in the synthesis of other important chemical intermediates. For instance, its reaction with diethyl ether can produce this compound-diethylacetal, a compound used in pharmaceutical and organic synthesis. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6O2 B081698 Methoxyacetaldehyde CAS No. 10312-83-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c1-5-3-2-4/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEFYOVWKJXNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90145651
Record name 2-Methoxyacetaldehyde
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Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10312-83-1
Record name Methoxyacetaldehyde
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Record name 2-Methoxyacetaldehyde
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Record name 2-Methoxyacetaldehyde
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Record name Methoxyacetaldehyde
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Record name METHOXYACETALDEHYDE
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Ii. Advanced Synthetic Methodologies for Methoxyacetaldehyde and Its Derivatives

Catalytic Dehydrogenation Routes from Ethylene (B1197577) Glycol Monoalkyl Ethers

The catalytic dehydrogenation of ethylene glycol monoalkyl ethers, particularly 2-methoxyethanol (B45455), presents a significant pathway for the synthesis of methoxyacetaldehyde. google.comsmolecule.com This process involves passing the vapors of the monoalkyl ether over a dehydrogenation catalyst within a specific temperature range. google.com

Optimization of Catalyst Systems (e.g., Copper-Chromium Composites)

The choice of catalyst is crucial for the efficient and selective dehydrogenation of 2-methoxyethanol. While reduced copper catalysts, either alone or supported on inert carriers like silica (B1680970) gel, can be used, copper-chromium composite catalysts have shown particular promise. google.com These composite catalysts can be prepared by precipitating copper hydroxide, which is then impregnated with a chromium salt solution, followed by drying, roasting, and reduction. google.com The addition of chromium, typically in the form of its oxide, enhances the catalytic activity and stability. google.comrsc.org Research has shown that zinc oxide-chromium oxide catalysts are also effective for the dehydrogenation of various substituted alcohols, including 2-methoxyethanol. cas.cz The activity and selectivity of these catalysts can be further improved by the addition of sodium and water to the feed. cas.cz The proportion of different copper and chromium oxidation states (such as CuCr2O4, Cu+, and Cu0) on the catalyst surface significantly influences its catalytic activity. researchgate.net

Table 1: Catalyst Systems for Dehydrogenation of 2-Methoxyethanol

Catalyst SystemSupport/PromoterKey Features
Reduced CopperInert carrier (e.g., silica gel)Basic catalyst for dehydrogenation. google.com
Copper-ChromiumInert carrierEnhanced activity and stability. google.com
Zinc Oxide-Chromium OxideSodium, WaterImproved activity and selectivity. cas.cz

Reaction Zone Temperature and Pressure Optimization for Enhanced Yields

Optimizing reaction conditions, specifically temperature and pressure, is essential for maximizing the yield of this compound. The dehydrogenation reaction is typically carried out at temperatures ranging from 300°C to 425°C. google.comsmolecule.com Operating within this range ensures efficient conversion of the 2-methoxyethanol while minimizing undesirable side reactions. For instance, one documented example involves passing the vapors of ethylene glycol monomethyl ether over a reduced copper catalyst at 300°C. google.com In studies using zinc oxide-chromium oxide catalysts, the reaction temperature was explored in the range of 250 - 450°C at atmospheric pressure. cas.cz The pressure is also a critical parameter; for example, the asymmetric hydrogenation of an imine intermediate, a related process, was optimized at a hydrogen pressure of 80 bar. core.ac.uk The careful control of these parameters is vital for achieving high conversion rates and selectivity towards the desired aldehyde product. rsc.org

Table 2: Optimized Reaction Conditions for this compound Synthesis

ParameterOptimized RangeCatalyst System
Temperature300°C - 425°CReduced Copper, Copper-Chromium google.comsmolecule.com
Temperature250°C - 450°CZinc Oxide-Chromium Oxide cas.cz
PressureAtmosphericZinc Oxide-Chromium Oxide cas.cz
Pressure80 bar (for related hydrogenation)Iridium ferrocenyl diphosphine core.ac.uk

Continuous Flow Synthesis Approaches

Continuous flow synthesis offers several advantages over traditional batch processes for the production of aldehydes and ketones, including improved control over reaction parameters, enhanced safety, and potential for scalability. google.com While specific details on the continuous flow synthesis of this compound are not extensively documented in the provided results, the principles are applicable. Continuous flow reactors, such as microreactors, allow for precise control of temperature and residence time, which is crucial for reactions like oxidation that can be highly exothermic. google.comgoogle.com This technology has been successfully applied to the synthesis of other aldehydes, such as o-methoxybenzaldehyde, using a micro-reaction device. google.com The use of continuous flow systems can lead to higher yields and purity by minimizing side reactions and enabling efficient mixing and heat transfer. google.comvulcanchem.com

Synthesis via Functional Group Interconversions

Derivatization from 2-Methoxyethanol (e.g., Oxidation Pathways)

This compound is a primary and toxic oxidative metabolite of 2-methoxyethanol. canada.caciop.plnih.govnih.gov The oxidation is a key metabolic pathway, and understanding it provides insights into synthetic routes. canada.ca In biological systems, this conversion is facilitated by enzymes like alcohol and aldehyde dehydrogenases. canada.ca For chemical synthesis, this transformation can be achieved using various oxidizing agents. The oxidation of the primary alcohol group in 2-methoxyethanol to an aldehyde is a standard functional group interconversion in organic synthesis.

Formation from Propargyl Alcohol Precursors (e.g., α-t-Butyldimethylsilyl-α-methoxyacetaldehyde)

An innovative approach to synthesizing derivatives of this compound involves the use of propargyl alcohol as a starting material to create a "methoxyvinyl cation equivalent". nih.gov This method leads to the formation of α-t-butyldimethylsilyl-α-methoxyacetaldehyde. nih.gov The synthesis is a multi-step process that involves the regioselective, Lewis acid-catalyzed opening of an epoxide that is alpha to a silicon atom. nih.gov The resulting α-silyl-α-methoxy acetaldehyde (B116499) can then be used in subsequent reactions, such as condensation with Grignard reagents, to produce Z-methoxyvinylated products. nih.gov This strategy provides a powerful tool for introducing the methoxyvinyl group into various molecules. nih.gov

Regioselective and Stereoselective Synthetic Approaches

The precise control of regioselectivity and stereoselectivity is paramount in modern organic synthesis for the construction of complex molecules. In the context of this compound and its derivatives, several advanced strategies have been developed to control reaction outcomes at specific positions and in three-dimensional space.

Regioselective Syntheses:

Regioselectivity, the control over which position in a molecule reacts, is crucial when multiple reactive sites are present. Research has demonstrated regioselective transformations utilizing precursors or derivatives of this compound. For instance, a palladium-free, regioselective synthesis of unsymmetrical biaryls has been achieved through the carbanion-induced ring transformation of 6-aryl-α-pyrones with methoxyacetone. researchgate.net This method provides an alternative to traditional cross-coupling reactions for creating specific aryl-aryl bonds. researchgate.net

Another example involves the copper-catalyzed condensation of O-acetyl oximes, derived from ketones like methoxyacetone, to produce highly substituted pyridines. ntu.edu.sg In the reaction involving the oxime from methoxyacetone, C-C bond formation occurs regioselectively at the secondary carbon, leading to a specific pyridine (B92270) substitution pattern. ntu.edu.sg Such methodologies are vital for building complex heterocyclic scaffolds from simple, readily available starting materials. ntu.edu.sg

Stereoselective Syntheses:

Stereoselectivity guides the formation of a specific stereoisomer. For α-alkoxy aldehydes like this compound, controlling the facial selectivity of nucleophilic additions is a key challenge. The synthesis and application of α-t-butyldimethylsilyl-α-methoxyacetaldehyde serves as a notable example of a stereoselective approach. researchgate.net This compound functions as a formal methoxyvinyl cation equivalent. The addition of Grignard reagents to this silylated aldehyde proceeds with high syn selectivity. researchgate.net This stereochemical outcome is rationalized by a chelation control model, where the Grignard reagent coordinates to the α-methoxy group, directing the nucleophilic attack from a specific face of the carbonyl group. Subsequent treatment with potassium hydride results in a Peterson-like elimination to yield Z-methoxyvinylated products in good yields. researchgate.net

Enzymatic methods also offer a powerful tool for achieving high stereoselectivity. While direct enzymatic reactions on this compound are less common, related substrates like α-methoxyacetone have been used in highly stereoselective transformations. For example, in the synthesis of vicinal diols, the use of α-methoxyacetone as a substrate in organocatalytic aldol (B89426) reactions has yielded the anti-1,2-diol with high regio- and diastereoselectivities (up to 98% ee). uni-duesseldorf.de

These examples highlight the sophisticated strategies employed by chemists to overcome the challenges of selectivity, enabling the targeted synthesis of complex molecules derived from or related to this compound.

Preparation of this compound Acetal (B89532) Derivatives

Acetal derivatives of this compound are important as protected forms of the aldehyde, which can be unstable. They serve as valuable intermediates in various synthetic applications. google.comchemimpex.com

This compound diethyl acetal, also known as 1,1-diethoxy-2-methoxyethane, is a common protected form of this compound. nih.govontosight.ai Its synthesis is typically achieved through the acid-catalyzed reaction of this compound with ethanol (B145695) or, more commonly, triethyl orthoformate. ontosight.aibiosynth.com The use of triethyl orthoformate is often preferred as it acts as both the source of the ethoxy groups and a dehydrating agent, driving the equilibrium towards acetal formation.

A general laboratory procedure involves treating this compound with triethyl orthoformate in the presence of a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid. The reaction mixture is typically heated to ensure completion. The acetal product can then be isolated and purified by distillation. sigmaaldrich.com

Table 1: Properties of this compound Diethyl Acetal

Property Value
IUPAC Name 1,1-Diethoxy-2-methoxyethane nih.gov
CAS Number 4819-75-4 nih.gov
Molecular Formula C₇H₁₆O₃ nih.gov
Molecular Weight 148.20 g/mol nih.gov
Boiling Point 144-148 °C sigmaaldrich.com
Density 0.911 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.399 sigmaaldrich.com

This compound dimethyl acetal, or 1,1,2-trimethoxyethane, is another stable, protected derivative. fishersci.ca A reported industrial production method starts from acetaldehyde. chembk.com The process involves the following steps:

Condensation: Acetaldehyde is first reacted with methanol (B129727).

Chlorination: Chlorine gas is introduced at 38-43 °C to form chloroacetaldehyde (B151913) dimethanol.

Etherification: The chlorinated intermediate is then reacted with sodium methoxide (B1231860) at elevated temperature and pressure (100 °C, ~0.2 MPa).

Purification: The final product, this compound dimethyl acetal, is isolated by evaporation and subsequent fractional distillation. chembk.com

An alternative laboratory-scale synthesis starts from D-glyceraldehyde dimethyl acetal. chempap.org This starting material is fully methylated using methyl iodide and sodium hydride. The resulting 2,3-di-O-methylglyceraldehyde dimethyl acetal is then hydrolyzed with dilute acid to release the free aldehyde, which exists in equilibrium with its protected acetal form. chempap.org

Table 2: Properties of this compound Dimethyl Acetal

Property Value
IUPAC Name 1,1,2-Trimethoxyethane fishersci.ca
CAS Number 24332-20-5 fishersci.ca
Molecular Formula C₅H₁₂O₃ fishersci.ca
Molecular Weight 120.15 g/mol chembk.com
Boiling Point 125-127 °C chembk.com
Density 0.932 g/mL at 25 °C chembk.com
Refractive Index n20/D 1.392 chembk.com

The formation of acetals is a fundamental method for protecting carbonyl groups in aldehydes and ketones during multi-step syntheses. acs.org The reaction is an equilibrium process that requires the removal of water to proceed to completion. total-synthesis.com Using a trialkyl orthoformate, such as trimethyl orthoformate (TMOF), is a highly effective method because it also acts as a chemical water scavenger. total-synthesis.comorganic-chemistry.org

The general mechanism for acid-catalyzed acetal formation using an alcohol and an orthoformate involves several key steps:

Protonation of the aldehyde's carbonyl oxygen by an acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic attack by a molecule of alcohol to form a hemiacetal.

Protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule to form a resonance-stabilized oxonium ion.

Attack by a second molecule of alcohol on the oxonium ion.

Deprotonation to yield the final acetal and regenerate the acid catalyst.

When using trimethyl orthoformate, it reacts with the water generated during the reaction to form methanol and methyl formate (B1220265), thus shifting the equilibrium towards the product acetal. organic-chemistry.org A wide variety of acid catalysts can be employed, including protic acids and Lewis acids like bismuth triflate (Bi(OTf)₃), zirconium tetrachloride (ZrCl₄), and lithium tetrafluoroborate (B81430) (LiBF₄), which allow the reaction to proceed under mild conditions. acs.orgorganic-chemistry.orgthieme-connect.com The choice of catalyst can be crucial when dealing with acid-sensitive substrates. thieme-connect.com

Iii. Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Mechanisms of the Aldehyde Moiety

The reactivity of methoxyacetaldehyde is largely dictated by its aldehyde functional group. The carbonyl carbon in an aldehyde is sp² hybridized and forms a polar double bond with oxygen, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. lnct.ac.inlibretexts.org

A primary reaction pathway for aldehydes, including this compound, is nucleophilic addition. britannica.com In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the rehybridization of the carbon from sp² to sp³. libretexts.orgunacademy.com This process breaks the pi bond of the carbonyl group, and the electrons are pushed to the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org Subsequently, protonation of the alkoxide by an acid results in the formation of an alcohol. libretexts.org

The general mechanism can occur under base-promoted or acid-catalyzed conditions. libretexts.org

Base-Promoted: A strong nucleophile directly attacks the carbonyl carbon. libretexts.org

Acid-Catalyzed: The carbonyl oxygen is first protonated by an acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weaker nucleophile. libretexts.org

Common nucleophilic addition reactions for aldehydes include:

Hydration: Reaction with water to form a geminal diol (hydrate). This reaction is typically slow but can be catalyzed by acid or base. unacademy.com While many hydrates are unstable, those of certain aldehydes like formaldehyde (B43269) and acetaldehyde (B116499) can be the dominant form in aqueous solutions. libretexts.org

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) to form a cyanohydrin. This reaction is usually performed by mixing the aldehyde with a solution of sodium or potassium cyanide and a weak acid. libretexts.orgchemguide.co.uk

Reaction with Grignard Reagents: Addition of an organomagnesium halide (Grignard reagent) to produce an alcohol. unacademy.com

Addition of Alcohols: Reaction with an alcohol to form a hemiacetal, which contains both an -OR group and an -OH group on the same carbon. Hemiacetals are often unstable intermediates. libretexts.org

Aldehydes that have a hydrogen atom on the alpha-carbon (the carbon adjacent to the carbonyl group) can exist in equilibrium with an isomeric form called an enol. britannica.com This constitutional isomerism is known as keto-enol tautomerism. byjus.comwikipedia.org The process involves the migration of a proton from the alpha-carbon to the carbonyl oxygen, and the shifting of the double bond to the C-C bond. britannica.com

For simple aldehydes like acetaldehyde, the keto form is significantly more stable and favored at equilibrium. britannica.com However, the interconversion between the keto and enol forms is a constant process. britannica.com The presence of the enol form, even in small amounts, is significant as many reactions of carbonyl compounds proceed through this intermediate. britannica.com

Theoretical studies on α-substituted acetaldehydes (XH₂CCHO) have investigated the effects of different substituents on the keto-enol equilibrium. Ab initio molecular orbital calculations have shown that the keto form is thermodynamically more stable than the enol form for a range of substituents. acs.org However, most substituents, with the exception of fluorine, tend to stabilize the enol form relative to the parent acetaldehyde, thereby reducing the energy gap between the two tautomers. acs.orgrsc.org For instance, a study using MINDO-Forces calculations indicated that all tested substituents (including OCH₃) were found to decrease the stability of the acetaldehyde. researchgate.netznaturforsch.com Another high-level ab initio study found the relative enol stability (ΔE e,CCSD(T)/CBS) for the OCH₃ substituent to be 10.12 ± 0.51 kcal mol−1, indicating the keto form is more stable. researchgate.net

Table 1: Calculated Relative Enol Stabilities for α-Substituted Acetaldehydes (XH₂CCHO)

Substituent (X) Relative Enol Stability (kcal/mol)
BH₂ 2.9
CN 5.6
NC 7.8
NH₂ 9.6
CH₃ 9.7
OH 10.2
Cl 10.4
H 11.8
F 12.1
OCH₃ 10.12 ± 0.51

Data sourced from G2 level calculations and high-level ab initio studies. acs.orgresearchgate.net

Nucleophilic Addition Reactions

Role in Oxidative and Reductive Processes

Aldehyde oxidase (AO) is a molybdo-flavoenzyme involved in the metabolism of a wide variety of aldehydes. nih.govplos.org This enzyme utilizes molecular oxygen as an electron acceptor, leading to the production of reactive oxygen species (ROS) such as superoxide (B77818) radicals (O₂•⁻) and hydrogen peroxide (H₂O₂). nih.govnih.gov this compound, as a metabolite of 2-methoxyethanol (B45455), is a substrate for aldehyde oxidase. nih.govthegoodscentscompany.comresearchgate.net The oxidation of this compound by AO can generate superoxide. nih.gov

Aldehyde oxidase is a significant source of oxidants in biological tissues, with high activity levels found in the liver. nih.gov The generation of superoxide by AO has been confirmed through various methods, including cytochrome c reduction assays and electron paramagnetic resonance (EPR) spin trapping. nih.govnih.gov Studies have shown that AO can produce superoxide at a significant rate. nih.gov While AO is known to generate ROS, one study investigating the genotoxicity of this compound suggested that ROS generation might not be the primary mechanism of its action, as ROS modulators did not protect cells from chromosome aberrations induced by the compound. nih.gov

AO belongs to the same family of molybdenum hydroxylase enzymes as xanthine (B1682287) oxidoreductase (XOR). nih.gov While XOR exists in two forms, a dehydrogenase and an oxidase, AO does not convert to a dehydrogenase form. nih.gov In addition to aldehydes, AO can also oxidize NADH, which also results in the production of superoxide. nih.gov

Ether-based electrolytes are commonly used in aprotic lithium-oxygen (Li-O₂) batteries. researchgate.netresearchgate.net However, the decomposition of these electrolytes is a major challenge that limits battery performance and cyclability. researchgate.netresearchgate.net The degradation can be chemical or electrochemical and is exacerbated by the presence of reactive oxygen species like superoxide radicals that are generated during the battery's discharge process. researchgate.netnih.gov

This compound has been identified as a degradation product in Li-O₂ batteries that use tetraethylene glycol dimethyl ether (TEGDME) as the electrolyte. rsc.orgacs.org The decomposition of ether-based solvents can be initiated by autoxidation in the presence of oxygen. researchgate.net During battery operation, the highly reactive superoxide radical can attack the electrolyte, leading to its breakdown. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) has been employed to identify the various decomposition products in these systems. battery-power.eu In studies with diethylene glycol dimethyl ether (DEGDME), identified degradation products included methanol (B129727), methyl formate (B1220265), and methylal. battery-power.eu For TEGDME-based electrolytes, a range of degradation products including this compound have been detected in real-time during discharge/charge cycles. rsc.orgacs.org The generation and decomposition of these products occur in complex ways throughout the battery's operation. Many of these molecules are generated during the charging phase, resulting from the degradation of the electrolyte by active oxygen species and/or direct electrochemical oxidation. rsc.org

Reaction with Aldehyde Oxidase and Superoxide Generation

Stereochemical Control in this compound Chemistry

The stereochemical outcome of nucleophilic additions to α-chiral aldehydes like this compound is a key aspect of asymmetric synthesis. nih.govuwindsor.ca The addition of a nucleophile to the carbonyl carbon of such an aldehyde creates a new stereocenter, and the relative configuration of this new center is influenced by the existing stereocenter at the α-position. libretexts.org

Several models are used to predict the diastereoselectivity of these reactions, including the Felkin-Anh and chelation-control models. nih.gov

Felkin-Anh Model: This model often predicts the outcome for additions to α-substituted aldehydes. It considers steric and stereoelectronic interactions to determine the most favorable trajectory for the incoming nucleophile. nih.gov

Chelation-Control Model: When the α-substituent is a heteroatom capable of coordinating with a metal cation (like the Mg²⁺ in a Grignard reagent), a cyclic, chelated intermediate can form. The nucleophile then attacks from the less sterically hindered face of this rigid structure. nih.gov

In the case of this compound, the α-methoxy group can participate in chelation. Quantum mechanical calculations on the addition of methyllithium (B1224462) dimer to this compound have shown the formation of chelate complexes. oup.com Experimental work on the addition of Grignard reagents to α-t-butyldimethylsilyl-α-methoxyacetaldehyde has shown high syn-selectivity. nih.gov This outcome is consistent with a chelation-control model where the magnesium ion coordinates to both the α-methoxy oxygen and the aldehyde oxygen. nih.gov It was noted, however, that a steric Felkin-Anh model could also account for the observed stereochemistry. nih.gov

The reaction of optically active (S)-α-methoxyacetaldehyde with a Grignard reagent (MeMgX) was found to produce a mixture of diastereomeric alcohols, indicating that the stereochemical control was not absolute. doubtnut.com

Chelation Control Models in Nucleophilic Additions

Catalytic Reaction Pathways Involving this compound

Direct C-H functionalization of aldehydes represents a highly efficient strategy for the synthesis of ketones. nih.gov A powerful and mild approach for this transformation involves the synergistic merger of photoredox, nickel, and hydrogen atom transfer (HAT) catalysis. nih.govorganic-chemistry.orgacs.org This triple catalytic system enables the direct C–H arylation of a wide array of commercially available aldehydes. acs.org

The general mechanism begins with the photoexcitation of an iridium or similar photocatalyst by visible light. nih.govacs.org The excited-state photocatalyst is a potent oxidant capable of oxidizing a hydrogen atom transfer (HAT) catalyst, such as quinuclidine. nih.gov The resulting electrophilic radical cation then selectively abstracts the formyl hydrogen atom from the aldehyde substrate, a process favored by the polarity match between the radical cation and the hydridic C-H bond. acs.org This generates a nucleophilic acyl radical. nih.gov Concurrently, a low-valent nickel(0) complex undergoes oxidative addition with an aryl halide to form an aryl-Ni(II) species. nih.govacs.org This species is then intercepted by the acyl radical to generate an acyl-aryl-Ni(III) complex. acs.org Subsequent reductive elimination affords the final ketone product and a Ni(I) species, which is reduced back to Ni(0) by the reduced photocatalyst to complete both catalytic cycles. nih.govacs.org This methodology is broadly applicable and provides a pathway for the C-H arylation of aldehydes like this compound. acs.org

This compound readily participates in base-catalyzed reactions, owing to the reactivity of its aldehyde functional group. smolecule.com A prominent example is the Knoevenagel-Doebner condensation. In this reaction, this compound is condensed with malonic acid in the presence of a base, typically pyridine (B92270), which acts as both the solvent and the catalyst. The reaction proceeds through the formation of an intermediate α,β-unsaturated dicarboxylic acid, which then undergoes decarboxylation upon heating to yield (2E)-4-methoxy-2-butenoic acid.

This compound can also undergo base-catalyzed aldol-type condensation reactions. smolecule.comresearchgate.net These reactions involve the formation of an enolate from one molecule of the aldehyde (or another enolizable carbonyl compound), which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. researchgate.net Such processes can lead to the formation of larger, more complex structures like 2,4-dimethylaldotetrose. smolecule.com The propensity of this compound to undergo these base-catalyzed self-reactions highlights its role as a versatile building block in organic synthesis. smolecule.com

Iv. Strategic Applications in Complex Chemical Synthesis

Methoxyacetaldehyde as a Versatile Organic Building Block

The utility of this compound as a versatile organic building block is well-established in the field of synthetic organic chemistry. Its simple yet functionalized structure provides a reliable platform for the introduction of a methoxyacetyl moiety into larger, more complex molecular architectures.

Building Block for Complex Organic Molecules

This compound serves as a fundamental starting material for the synthesis of a diverse range of complex organic compounds. smolecule.com Its reactive carbonyl group readily participates in various carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and Grignard additions. For instance, it can be used in the synthesis of larger molecules through condensation reactions to form structures like 2,4-dimethylaldotetrose. smolecule.com The presence of the methoxy (B1213986) group can also influence the stereochemical outcome of these reactions, providing a degree of control in the synthesis of chiral molecules. Furthermore, this compound is a precursor for the synthesis of other valuable building blocks, such as this compound diethyl acetal (B89532), which is used in the synthesis of complex organic molecules by leveraging its acetal group that can be easily hydrolyzed to reveal the aldehyde functionality under controlled conditions. ontosight.ai

Intermediates in Pharmaceutical Synthesis

The structural motif of this compound is embedded within numerous pharmaceutical compounds, making it a key intermediate in their synthesis. ontosight.ai Its ability to introduce a methoxy-substituted two-carbon unit is particularly valuable in the construction of drug candidates. For example, it has been utilized in the synthesis of intermediates for Vitamin B6. google.com The aldehyde functionality allows for the facile connection to other molecular fragments, while the methoxy group can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). ontosight.ai Research has shown its application in the synthesis of various drug-like molecules and complex heterocyclic systems. mdpi.combeilstein-journals.org

Precursors for Agrochemical Synthesis

In the field of agrochemical research, this compound and its derivatives are employed as precursors for the synthesis of novel pesticides and herbicides. ontosight.aichimia.ch The development of effective and environmentally benign agrochemicals is a continuous effort, and the versatility of this compound allows for the creation of diverse molecular scaffolds for biological screening. mdpi.com Its role as a building block enables the systematic modification of lead compounds to optimize their efficacy and selectivity. For example, it can be used in the synthesis of compounds that are then evaluated for their potential as fungicides. wikipedia.org

Synthesis of Advanced this compound Derivatives and Analogues

The strategic importance of this compound is further underscored by its use in the synthesis of more complex and functionally rich derivatives and analogues. These advanced compounds often serve as key intermediates in the synthesis of highly specialized molecules, including those with specific stereochemical requirements.

Synthesis of Substituted Methoxyacetaldehydes (e.g., 2-[(4-Methoxyphenyl)methoxy]acetaldehyde)

The synthesis of substituted methoxyacetaldehydes, such as 2-[(4-Methoxyphenyl)methoxy]acetaldehyde, expands the synthetic utility of the parent molecule. biosynth.com This particular derivative, for instance, has been identified as an antifungal compound and is used in the synthesis of various synthetic molecules. biosynth.com The synthesis of such derivatives often involves the reaction of a protected form of this compound with a suitable electrophile. For example, the synthesis of p-methoxyphenylacetaldehyde has been achieved from methyl 2-(p-methoxyphenyl)-1-methylthioethyl sulfoxide. prepchem.com These substituted analogues can then be used in subsequent reactions, such as the synthesis of complex enaminonitriles.

Applications in Chiral Synthesis (e.g., Asymmetric Reactions)

This compound and its derivatives play a significant role in the field of asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral molecule. wikipedia.org The presence of the α-methoxy group can influence the stereochemical outcome of nucleophilic additions to the aldehyde carbonyl group. This is often explained by chelation control models, where the metal cation of the nucleophilic reagent coordinates to both the carbonyl oxygen and the methoxy oxygen, leading to a preferred direction of attack. dokumen.pub For example, the addition of Grignard reagents to α-t-butyldimethylsilyl-α-methoxyacetaldehyde has been shown to proceed with high syn selectivity, consistent with a chelation control model. nih.govresearchgate.net This stereodirecting effect is a powerful tool for constructing stereochemically defined centers in the synthesis of complex natural products and pharmaceuticals. dokumen.pub

Formation of Vinyl Ethers and Related Functional Groups

This compound is a precursor in the formation of vinyl ethers. For instance, α-lithio vinyl ethers can be generated, which are useful reagents in organic synthesis, acting as acyl anion synthons. thieme-connect.de These intermediates react with a wide range of electrophiles. thieme-connect.de Additionally, the reaction of 1,2-dimethoxyethane (B42094) can lead to the formation of methyl vinyl ether and 2-methoxyacetaldehyde. osti.gov

Conversion to Other Functionalities (e.g., Methoxyacetic Acid, Beta-Methoxyacrolein)

This compound can be readily oxidized to form methoxyacetic acid. google.com This conversion is a standard transformation in organic chemistry, where the aldehyde group is oxidized to a carboxylic acid. Furthermore, this compound is a key starting material in the synthesis of beta-methoxyacrolein. ontosight.ai This transformation typically involves a condensation reaction, for example, with acetic anhydride, to extend the carbon chain and introduce the propenal structure. ontosight.ai

V. Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on Methoxyacetaldehyde and its Intermediates

Quantum chemical calculations offer a quantitative understanding of the fundamental characteristics of this compound and the transient species involved in its reactions. These theoretical approaches are crucial for interpreting experimental observations and predicting chemical behavior.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its reactivity. Key to this is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for characterizing chemical stability and reactivity. physchemres.org

Computational studies, often employing Density Functional Theory (DFT) methods like B3LYP with various basis sets (e.g., 6-31G*, 6-311G(d,p)), are used to calculate the energies of these orbitals. physchemres.orgfigshare.com For molecules like this compound, the distribution and energy of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack. wuxibiology.comajchem-a.com For instance, regions of the molecule with large HOMO lobes are indicative of high electron density and are prone to electrophilic attack. wuxibiology.com This type of analysis is fundamental in understanding the regioselectivity of reactions involving this compound. wuxibiology.com

Thermodynamic and Kinetic Parameters of Reactions

Theoretical calculations are instrumental in determining the thermodynamic and kinetic parameters of reactions involving this compound, such as its degradation or oxidation. researchgate.netnih.gov Methods like Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory are used to compute rate coefficients over a range of temperatures and pressures. researchgate.netresearchgate.net

For example, studies on the thermal degradation of related compounds like 2-methoxyethanol (B45455), which can produce this compound, have utilized high-level ab initio calculations (e.g., CBS-QB3, G3) and DFT methods to map out potential energy surfaces. researchgate.netscispace.com These calculations reveal the activation energies (energy barriers) and reaction energies for various decomposition pathways. researchgate.net One study on 2-methoxyethanol degradation identified the formation of 2-methoxyacetaldehyde via a 1,2-H2 elimination pathway, calculating a barrier height of 88.9 kcal/mol and a reaction energy of 20.9 kcal/mol. researchgate.net Such computational investigations provide crucial data for developing detailed kinetic models of combustion and atmospheric chemistry. researchgate.netrsc.org

Keto-Enol Tautomerism Energetics

This compound, like other aldehydes with an α-hydrogen, can exist in equilibrium with its enol tautomer, 2-methoxyethenol. The interconversion between these keto and enol forms is a fundamental process in organic chemistry. fiveable.mecomporgchem.com Computational methods are essential for quantifying the energetics of this tautomerism. fiveable.me

High-level ab initio calculations, such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) extrapolated to the complete basis set (CBS) limit, provide highly accurate relative energies of the tautomers. researchgate.net For 2-substituted acetaldehydes, including this compound (X = OCH3), the relative stability of the enol form has been systematically studied. researchgate.net One such study found the relative enol stability for the OCH3 substituted acetaldehyde (B116499) to be 10.12 ± 0.51 kcal mol−1, indicating that the keto form (this compound) is significantly more stable. researchgate.net DFT calculations have also been shown to provide results close to these high-level methods. researchgate.net Understanding these energy differences is vital for predicting the equilibrium position and the potential role of the less stable enol tautomer in reaction mechanisms. fiveable.mefrontiersin.org

Mechanistic Modeling and Transition State Analysis

Mechanistic modeling delves into the step-by-step pathways of chemical reactions, with a focus on the high-energy transition state structures that connect reactants to products. This analysis is key to understanding reaction rates and stereochemical outcomes.

Stereoelectronic Effects in Diastereoselectivity

When a nucleophile adds to a chiral α-substituted aldehyde like a derivative of this compound, the formation of one diastereomer over another is often governed by a combination of steric and stereoelectronic effects. libretexts.orgnumberanalytics.com Stereoelectronic effects are stabilizing interactions that depend on the specific three-dimensional arrangement of orbitals. e-bookshelf.de

Computational models like the Felkin-Anh model are often used to predict the outcome of such additions. nih.gov This model considers the interaction between the developing carbon-nucleophile (C-Nu) bond and the antibonding orbital (σ*) of the bond between the α-carbon and its heteroatomic substituent (C-X). nih.gov This interaction requires the nucleophile to approach at a specific angle, influencing which face of the carbonyl group is attacked. nih.gov However, in some cases, such as the addition of Grignard reagents to α-t-butyldimethylsilyl-α-methoxyacetaldehyde, experimental results showing high syn-selectivity are better explained by a chelation control model, where the metal ion coordinates to both the carbonyl oxygen and the α-methoxy group. nih.gov Computational studies can help dissect whether steric hindrance, chelation, or stereoelectronic factors are the dominant force controlling the diastereoselectivity of a given reaction. nih.govacs.org

Reaction Pathway Elucidation (e.g., Degradation Mechanisms, Addition Reactions)

Computational chemistry is a powerful tool for elucidating complex reaction pathways, such as the atmospheric degradation of this compound or its role in addition reactions. researchgate.netacs.org By mapping the potential energy surface, researchers can identify intermediates, transition states, and final products for various reaction channels. osti.govrsc.org

For example, the degradation of this compound can be initiated by reaction with hydroxyl (•OH) radicals in the atmosphere. researchgate.netdss.go.th Theoretical studies on similar molecules show that these reactions often proceed via hydrogen atom abstraction from different sites on the molecule. nih.govrsc.org The subsequent reactions of the resulting radical with O2 can lead to a variety of products. osti.gov Computational models have been used to trace these pathways, for instance, showing how the decomposition of certain peroxy radicals can lead to the formation of 2-methoxyacetaldehyde. osti.gov

In addition reactions, transition state analysis helps to understand the reaction mechanism and rate-determining step. libretexts.orglibretexts.org For electrophilic additions, calculations show a two-step process involving the formation of a carbocation intermediate. openstax.org The energy barrier for the first step, the protonation of the double bond, is typically the highest, making it the slowest and therefore rate-determining step. libretexts.orgopenstax.org By calculating the energies of these transition states and intermediates, chemists can predict reaction feasibility and product distributions. rsc.orgresearchgate.net

Predictive Modeling for Novel Reaction Development

Predictive modeling, utilizing computational chemistry techniques, has become an indispensable tool for the development of novel chemical reactions. For this compound, theoretical studies provide profound insights into potential reaction pathways, transition states, and the energetics of transformation, thereby guiding experimental design and uncovering new synthetic possibilities. Methods such as Density Functional Theory (DFT) and high-level ab initio calculations are at the forefront of these predictive efforts. sumitomo-chem.co.jp

Computational investigations have been instrumental in modeling the formation of this compound from precursor molecules. For instance, the unimolecular thermal degradation of 2-methoxyethanol (2ME) has been extensively studied using various computational methods. scispace.com These studies predict that the formation of 2-methoxyacetaldehyde from 2ME can occur through a hydrogen molecule elimination reaction. scispace.com The barrier heights for such complex fission reactions have been investigated using accurate ab initio methods like CBS-QB3 and G3, as well as DFT methods like BMK/6-31+G(d,p). scispace.com This predictive work not only identifies potential synthetic routes but also provides quantitative data on reaction kinetics over a wide range of temperatures. scispace.com

Table 1: Computational Methods Used in Predicting this compound Formation from 2-Methoxyethanol Pyrolysis This table is interactive. Users can sort the data by clicking on the column headers.

Computational Method Application Key Finding Reference
DFT/BMK Investigation of unimolecular thermal degradation of 2ME. This compound is a predicted product via H₂ elimination. scispace.com
CBS-QB3 Calculation of thermochemistry and barrier heights. Provides accurate bond dissociation energies and reaction barriers. scispace.com
G3 High-level ab initio calculation for reaction energetics. Used for comparison and validation of reaction barrier heights. scispace.com

Predictive modeling is also crucial for understanding and designing reactions where this compound acts as a substrate. A notable example is the chelation-controlled addition of organometallic reagents. The reaction of methyllithium (B1224462) dimer with this compound has been modeled to understand the stereochemical outcome. oup.com Computational studies at the HF/3-21G and MP2/6-31+G(d) levels of theory revealed the formation of a complex between the methyllithium dimer and this compound. oup.com The calculations showed that the reaction proceeds through a very early and flexible transition state with a small activation energy of 5.4 kcal mol⁻¹. oup.com This type of modeling allows for the prediction of reaction stereoselectivity, which is consistent with a chelation control model involving coordination to the α-methoxy group. researchgate.net

Table 2: Predicted Energetics for the Addition of (MeLi)₂ to this compound This table is interactive. Users can sort the data by clicking on the column headers.

Level of Theory Parameter Value (kcal/mol) Significance Reference
MP2/6-31+G(d)//HF/3-21G Activation Energy (αCPcl to αTS) 5.4 Indicates a very low energy barrier for the reaction. oup.com

Furthermore, computational models are applied to elucidate complex reaction networks, such as those in oxidation chemistry. The low-temperature oxidation of 1,2-dimethoxyethane (B42094), a related diether, was investigated using electronic structure calculations at the CBS-QB3 level of theory to map out the competing reaction channels of the radical intermediates. osti.gov These studies identified 2-methoxyacetaldehyde as a potential product formed from the unimolecular decomposition of 1,2-dimethoxyethanyl or 1,2-dimethoxyethanylperoxy radicals. osti.gov Such predictive studies are vital for developing detailed kinetic models that can accurately simulate combustion and atmospheric chemistry processes involving this compound and related compounds. researchgate.net

The versatility of predictive modeling extends to validating mechanisms for novel reactions. For example, computational studies have been used to validate the reaction mechanisms in bioconjugation reactions involving small carbonyl compounds like this compound. acs.org By modeling the reaction pathways, researchers can confirm the proposed mechanisms and gain insights that can be used to optimize reaction conditions and expand the scope to other substrates. acs.orgeuropa.eu

Table of Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 91563
2-Methoxyethanol 8177
Methyllithium 10239634
1,2-Dimethoxyethane 8175
Formaldehyde (B43269) 712
Carbon Monoxide 281
Ethylene (B1197577) Glycol 174
Glyoxal 770
Hydroxyacetone 7939

Vi. Biological and Biomedical Research Applications

Metabolic Pathways and Biotransformation Studies

The study of methoxyacetaldehyde's metabolic fate provides insight into the toxicology of its parent compound, 2-methoxyethanol (B45455).

2-Methoxyethanol (2-ME) is metabolized in the body primarily through oxidation. canada.ca The initial step in this pathway involves the enzyme alcohol dehydrogenase, which converts 2-ME into its intermediate metabolite, this compound (MALD). canada.caoup.comoup.com Subsequently, the enzyme aldehyde dehydrogenase further oxidizes MALD to methoxyacetic acid (MAA). canada.caoup.comoup.com Both MALD and MAA are considered the active metabolites responsible for the toxic effects observed after exposure to 2-ME. canada.ca The metabolism of 2-ME to MALD and subsequently to MAA is a critical activation step, as the parent compound itself is not considered to be the primary toxic agent. oup.comoup.com

The proposed major pathway for the metabolism of 2-methoxyethanol is as follows: 2-Methoxyethanol → this compound → Methoxyacetic Acid oup.com

This metabolic conversion is crucial for understanding the species-specific toxicity of 2-ME. For instance, research has indicated that mouse hepatocytes have a greater capacity to metabolize 2-ME to its immunosuppressive metabolites compared to rat hepatocytes. nih.gov

This compound has been identified in human blood, where it is considered part of the human exposome, meaning it is a substance that individuals are exposed to from the environment. It is not a naturally occurring metabolite in humans and its presence indicates exposure to 2-methoxyethanol or its derivatives. The detection of MALD in biological samples is significant for assessing exposure and understanding the subsequent toxicological effects.

This compound as a Metabolite of 2-Methoxyethanol

Biological Activity and Mechanistic Toxicology Research

Research into the biological activity of this compound has revealed its potential to exert various toxic effects, including immunosuppression and genotoxicity.

Studies have demonstrated that this compound possesses immunosuppressive properties. oup.comoup.comnih.gov Research in rats has shown that MALD, along with methoxyacetic acid (MAA), can suppress the immune system. canada.caoup.comoup.com Both MALD and MAA have been found to be equipotent immunosuppressants in rats. oup.comoup.comnih.gov

The immunosuppressive effect is dependent on the metabolism of 2-methoxyethanol to MALD and MAA. oup.comoup.comnih.gov Inhibition of alcohol dehydrogenase, the enzyme responsible for converting 2-ME to MALD, has been shown to block the immunosuppressive response. oup.comoup.comnih.gov In vitro studies using rat and mouse lymphocytes have further elucidated the immunotoxic potential of these metabolites. nih.gov Both MALD and MAA were found to suppress IgM and IgG production in lymphocytes from both species. nih.gov Interestingly, rat lymphocytes appeared to be more sensitive to the effects of MAA than mouse lymphocytes. nih.gov It has also been suggested that MALD is more immunotoxic than MAA, potentially making it the proximate immunotoxicant. nih.gov

Table 1: Immunosuppressive Effects of this compound and Related Compounds

Compound Effect on Immune Response Species Studied Key Findings
This compound (MALD) Immunosuppressive Rat, Mouse Suppresses antibody production; considered a potent immunosuppressant. oup.comoup.comnih.govnih.gov
2-Methoxyethanol (2-ME) Immunosuppressive (via metabolites) Rat, Mouse The parent compound requires metabolism to MALD and MAA to exert immunosuppressive effects. oup.comoup.comnih.gov
Methoxyacetic Acid (MAA) Immunosuppressive Rat, Mouse Suppresses antibody production; equipotent to MALD in rats. oup.comoup.comnih.govnih.gov

This compound has been shown to be genotoxic, inducing damage to genetic material. nih.govnih.gov Studies have demonstrated that MALD is clastogenic, meaning it can cause breaks in chromosomes, leading to chromosome aberrations. nih.gov This effect has been observed in Chinese hamster ovary (CHO) cells and human lymphocytes. nih.gov In human lymphocytes, MALD induced a significant dose-dependent increase in both sister-chromatid exchanges and chromosome aberrations. nih.gov

Furthermore, research suggests that MALD is a mutagen that primarily induces large deletion-type mutations. nih.govnih.govnih.govnih.gov This was determined in studies using CHO-AS52 cells, where MALD was found to be mutagenic at the gpt locus but not at the hprt locus. nih.govnih.gov Analysis of the mutations confirmed that a significant percentage were total deletions of the gpt gene. nih.gov The frequency of these deletion mutations induced by MALD was substantially higher than that of spontaneous mutations. nih.gov

Table 2: Genotoxicity and Mutagenicity of this compound

Endpoint Cell Type Result Key Findings
Chromosome Aberrations Chinese Hamster Ovary (CHO) cells Positive MALD is a clastogen, inducing chromosomal damage. nih.gov
Chromosome Aberrations Human Lymphocytes Positive Induced a significant, dose-dependent increase in chromosome aberrations. nih.gov
Sister-Chromatid Exchanges Human Lymphocytes Positive Induced a significant, dose-dependent increase. nih.gov
Gene Mutations (gpt locus) Chinese Hamster Ovary (CHO-AS52) cells Positive Induced a dose-dependent mutagenic response, primarily deletion mutations. nih.govnih.gov
Gene Mutations (hprt locus) Chinese Hamster Ovary (CHO-K1-BH4) cells Negative Not mutagenic at this locus, suggesting a specificity for deletion-type mutations. nih.gov

The mechanism by which this compound exerts its genotoxic effects has been investigated, with a focus on the potential role of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules containing oxygen that can damage DNA, proteins, and lipids within cells. wikipedia.orgfrontiersin.org It was hypothesized that the aldehyde group of MALD could be a source of superoxide (B77818) radicals, leading to the generation of other ROS like hydrogen peroxide and hydroxyl radicals. nih.gov

However, a study designed to test this hypothesis found that the generation of ROS may not be the primary mechanism of action for MALD-induced genotoxicity. nih.gov In this study, the use of ROS modulators, TEMPOL and catalase, did not protect cells from the chromosome aberrations induced by MALD. nih.gov This suggests that while ROS can be involved in cellular damage, they may not be the main drivers of the specific genotoxic effects observed with this compound. nih.gov Another study noted that the oxidation of 2-methoxyethanol to this compound can lead to the formation of the reactive oxygen species H2O2. aip.org

Genotoxicity and Mutagenicity Studies (e.g., Chromosome Aberrations, Deletion Mutations)

Pharmacological Potential of this compound Derivatives

The core structure of this compound serves as a building block for a range of molecules with significant pharmacological potential. Researchers have synthesized and evaluated numerous derivatives, demonstrating their promise in various therapeutic areas.

Potential for Antifungal Activity of Derivatives

Derivatives of this compound have shown notable potential as antifungal agents. For instance, 2-[(4-Methoxyphenyl)methoxy]acetaldehyde is recognized as an antifungal compound. biosynth.com The antifungal activity of such compounds is an area of active research, with studies suggesting that they may disrupt essential cellular processes in fungi. Some plant-derived natural compounds containing similar structural features have been shown to alter the cell wall ultrastructure of fungi like Aspergillus flavus by reducing the content of β-1,3-glucan and chitin. researchgate.net Propolis extracts, which have been found to contain this compound diethyl acetal (B89532), have also demonstrated antifungal activity against various Aspergillus species. nih.gov

Anticancer Activity of this compound Analogues (e.g., Trabectedin (B1682994) Intermediates)

Analogues of this compound are significant in the realm of anticancer research, most notably as intermediates in the synthesis of complex anticancer drugs like trabectedin (Yondelis®). mdpi.comscribd.com Trabectedin, a marine-derived natural product, is used for the treatment of advanced soft-tissue sarcoma and ovarian cancer. mdpi.comscribd.com The synthesis of this complex molecule involves intermediates that share structural similarities with this compound derivatives. mdpi.com

Furthermore, various other derivatives have been explored for their cytotoxic effects against cancer cell lines. For example, certain derivatives have shown antiproliferative activity against human cancer cell lines such as HeLa and K562. Phenanthridines, designed as analogues of benzo[c]phenanthridine (B1199836) alkaloids, have displayed cytotoxicity against K-562 and MCF-7 cancer cell lines. nih.gov Similarly, 2-[(4-Methoxyphenyl)methoxy]acetaldehyde has been noted for its potential anticancer activity, which may stem from its ability to inhibit cell growth and induce apoptosis. biosynth.com Research into chromone-based analogues of lavendustin A has also indicated potential anticancer activity. core.ac.uk

Table 1: Anticancer Activity of this compound Analogues and Derivatives

Compound/Derivative ClassCancer Cell Line(s)Observed EffectCitation(s)
Trabectedin (synthesized via analogues)Soft tissue sarcoma, Ovarian cancerApproved for clinical use mdpi.comscribd.comnih.gov
This compound DerivativesHeLa, K562Antiproliferative activity
Phenanthridine DerivativesK-562, MCF-7Cytotoxicity, Cell-cycle arrest nih.gov
2-[(4-Methoxyphenyl)methoxy]acetaldehydeGeneral cancer cellsPotential growth inhibition and apoptosis biosynth.com
Chromone-based Lavendustin A AnaloguesNot specifiedPotential anticancer activity core.ac.uk

Enzyme Inhibition Studies (e.g., Methionine Adenosyltransferase Inhibition by Z-Methoxyvinylglycine)

A significant area of research involves the ability of this compound derivatives to act as enzyme inhibitors. A prominent example is synthetic Z-methoxyvinylglycine (Z-MVG), which is a known inhibitor of methionine adenosyltransferase (MAT). nih.govunl.edu This enzyme is crucial as it catalyzes the biosynthesis of S-adenosylmethionine (SAM), the first step in the transsulfuration pathway. nih.govannualreviews.org The crystal structure of MAT in complex with Z-MVG reveals that Z-MVG serves as a conformationally constrained analogue of the natural substrate, L-methionine, effectively blocking the active site. nih.gov

In contrast, the naturally occurring E-methoxyvinylglycine (E-MVG), biosynthesized by Pseudomonas aeruginosa, also demonstrates enzyme-inhibiting properties, targeting enzymes such as porphobilinogen (B132115) synthase and δ-aminolevulinic acid synthetase and dehydratase. nih.govunl.edu

Development of Novel Pharmaceuticals Targeting Specific Biological Pathways

The structural framework of this compound and its derivatives is being utilized in the development of novel pharmaceuticals designed to target specific biological pathways. mdpi.com The versatility of this scaffold allows for the synthesis of compounds that can modulate the activity of various biological targets, including enzymes and receptors. karohealthcare.com This approach is central to modern drug discovery, which aims to create targeted therapies with improved efficacy and fewer side effects. mdpi.comkarohealthcare.com

The development of new drugs often involves creating libraries of compounds based on a core structure, such as that provided by this compound derivatives, to screen for activity against specific diseases. core.ac.uk For example, collaborations in the pharmaceutical industry aim to leverage expertise in structural biology and drug design to create novel molecules for treating inflammatory diseases by targeting specific receptors. karohealthcare.com This strategy of building upon a known chemical scaffold is a key component in the pipeline for discovering and developing new therapeutic agents for a wide range of conditions. firstwordpharma.com

Vii. Environmental Chemistry and Degradation Pathways

Atmospheric Fate and Chemical Degradation Mechanisms

Methoxyacetaldehyde's journey in the atmosphere is primarily dictated by its reactions with naturally occurring radicals, leading to its transformation and the potential formation of secondary pollutants.

The principal atmospheric degradation pathway for this compound is its reaction with hydroxyl (OH) radicals. researchgate.net These highly reactive radicals are ubiquitous in the troposphere and initiate the oxidation of most volatile organic compounds (VOCs). nih.gov The reaction between this compound and OH radicals proceeds via hydrogen atom abstraction, primarily from the aldehyde group, due to the relative weakness of the C-H bond at this position. researchgate.net This initial reaction leads to the formation of a methoxyacetyl radical.

The degradation of this compound in the atmosphere can contribute to the formation of secondary air pollutants, which are compounds not directly emitted but formed through chemical reactions in the air. collegeboard.org The methoxyacetyl radical formed from the initial reaction with OH radicals can further react with molecular oxygen (O2) to form a methoxyacetylperoxy radical. researchgate.net

In the presence of nitrogen oxides (NOx), which are common air pollutants from combustion sources, this peroxy radical can lead to the formation of peroxyacetyl nitrates (PANs). copernicus.orgcopernicus.org PANs are significant secondary pollutants that are components of photochemical smog. savemyexams.com They are known to be eye irritants and can also damage vegetation. The oxidation of this compound can also lead to the formation of other oxygenated products, such as methyl formate (B1220265) and potentially other aldehydes and acids, further contributing to the complex chemistry of polluted air masses. copernicus.orgcopernicus.org The formation of these secondary pollutants highlights the indirect environmental impact of this compound emissions. copernicus.org

Reactions with Hydroxyl Radicals

Occurrence and Transformation in Engineered Systems

Beyond its atmospheric fate, this compound has been identified as a degradation product and byproduct in specific engineered systems, notably in advanced battery technologies and industrial chemical processes.

This compound has been detected as a degradation product in lithium-oxygen (Li-O2) batteries that utilize ether-based electrolytes, such as tetraethylene glycol dimethyl ether (TEGDME). rsc.orgacs.org These batteries are a promising next-generation energy storage technology, but their practical application is hindered by the degradation of electrolyte components. rsc.orgosti.gov

Degradation Products in Li-O2 Batteries with TEGDME Electrolyte

CompoundDetection MethodStage of Formation
This compoundGC/MSDuring charge/discharge cycles
Formic AcidGC/MSDuring charge/discharge cycles
Acetic AcidGC/MSDuring charge/discharge cycles
2-Methoxyethanol (B45455)GC/MSDuring charge/discharge cycles
(2-methoxyethoxy)etheneGC/MSDuring charge/discharge cycles

This compound can be formed as a byproduct in various industrial chemical processes. One notable example is the production of alkoxy acetaldehydes through the catalytic dehydrogenation of monoalkyl ethers of ethylene (B1197577) glycol. google.com In the synthesis of other target aldehydes, this compound may be generated from the corresponding 2-methoxyethanol precursor. google.com

Furthermore, in processes involving the pyrolysis of certain biomass components, complex mixtures of oxygenated compounds are formed, and this compound can be a constituent of these mixtures. researchgate.net For instance, during the pyrolysis of 1,2-dimethoxyethane (B42094), this compound is observed as a key intermediate. researchgate.net The formation of this compound as a byproduct necessitates separation and purification steps in industrial settings to ensure the desired product quality. google.com In some cases, it is also considered an intermediate in the degradation pathways of other chemicals, such as 1,4-dioxane, in advanced oxidation processes for wastewater treatment. deswater.com

Viii. Advanced Analytical Techniques in Methoxyacetaldehyde Research

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are fundamental in identifying the structural features of methoxyacetaldehyde and quantifying its presence in various samples. These methods probe the interaction of molecules with electromagnetic radiation, providing a unique fingerprint for the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for gaining detailed structural information and mechanistic insights into reactions involving this compound. libretexts.orgnih.gov By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms within a molecule and track the transformation of reactants into products over time. libretexts.org This capability is crucial for understanding the complex reaction pathways in which this compound participates. nih.gov For instance, NMR can be employed to follow the steps of a reaction, identifying transient intermediates and byproducts, which helps in constructing a comprehensive reaction mechanism. The quantitative nature of NMR also allows for the determination of reaction kinetics, providing data on the rates at which different species are formed and consumed. nih.gov

Mass spectrometry (MS) is an essential technique for the identification and product profiling of this compound. It operates by ionizing molecules and then separating them based on their mass-to-charge ratio. This technique provides precise molecular weight information and fragmentation patterns that are characteristic of the compound's structure.

Gas chromatography coupled with mass spectrometry (GC/MS) is a particularly effective combination for analyzing volatile compounds like this compound. epa.gov In this setup, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectra for each separated component. This has been utilized in studies to identify and quantify carbonyl compounds, including the discovery of trace amounts of this compound. epa.gov

Thermospray (TSP) ionization is another MS technique that can be coupled with GC for the analysis of less volatile or thermally sensitive compounds. While specific applications of TSP-GC/MS to this compound are not extensively documented, the principles of the technique allow for the gentle ionization of molecules, which can be advantageous for preserving the molecular ion and providing clear mass spectra.

The predicted collision cross-section (CCS) values for this compound adducts, which are important for ion mobility-mass spectrometry, have been calculated and are available in databases. uni.lu These data aid in the confident identification of the compound in complex matrices.

Predicted Collision Cross Section (CCS) Data for this compound

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 75.044056 109.9
[M+Na]⁺ 97.025998 121.3
[M+NH₄]⁺ 92.070603 118.5
[M+K]⁺ 112.99994 116.0
[M-H]⁻ 73.029504 109.5
[M+Na-2H]⁻ 95.011446 115.0
[M]⁺ 74.036231 111.2
[M]⁻ 74.037329 111.2

Source: PubChemLite uni.lu

Infrared (IR) spectroscopy is a valuable tool for monitoring the progress of chemical reactions involving this compound. This technique measures the absorption of infrared radiation by a sample, which corresponds to the vibrational frequencies of its chemical bonds. The presence of specific functional groups, such as the carbonyl (C=O) and ether (C-O-C) groups in this compound, gives rise to characteristic absorption bands in the IR spectrum.

By tracking the changes in the intensity of these characteristic bands over time, researchers can monitor the consumption of reactants and the formation of products. For instance, the disappearance of the aldehyde C-H stretch and the appearance of new bands corresponding to reaction products can provide real-time information about the reaction kinetics and mechanism. Vapor phase IR spectra for this compound are available, which serve as a reference for such studies. nih.gov

Mass Spectrometry (MS) for Identification and Product Profiling (e.g., GC/MS, TSP-GC/MS)

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are indispensable for separating this compound from complex mixtures and for its subsequent detection and quantification. These methods rely on the differential partitioning of components between a stationary phase and a mobile phase.

Gas chromatography (GC) is widely used for the analysis of volatile compounds like this compound. epa.gov In GC, a gaseous mobile phase carries the sample through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. The Kovats retention index, a measure of the retention time of a compound, has been experimentally determined for this compound on a semi-standard non-polar column, aiding in its identification in GC analysis. nih.gov GC is often coupled with detectors like a flame ionization detector (FID) or a mass spectrometer (MS) for sensitive detection and identification. epa.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. oxfordindices.comgoogle.com For the analysis of this compound, a reverse-phase (RP) HPLC method can be employed. sielc.com In a typical setup, a mobile phase consisting of acetonitrile, water, and an acid (like phosphoric acid or formic acid for MS compatibility) is used with a suitable column, such as a Newcrom R1. sielc.com This method allows for the separation of this compound from other components in a mixture. sielc.com HPLC is particularly useful for analyzing samples where the analytes are not sufficiently volatile for GC or are thermally unstable. oxfordindices.com

Gas Chromatography (GC) Applications

Online and Real-Time Monitoring Systems

The study of dynamic chemical systems requires analytical methods capable of tracking the concentration of specific compounds in real time. Online and real-time monitoring systems are essential for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. These systems are characterized by their direct coupling to a reaction vessel or process stream, allowing for continuous or high-frequency measurements without manual sample collection and preparation.

Online mass spectrometry (MS) has emerged as a powerful tool for the real-time, in-situ monitoring of chemical reactions. d-nb.info By ionizing molecules directly from the process environment and analyzing their mass-to-charge ratio, MS provides direct, molecularly specific information on the evolution of reactants, intermediates, and products over time. acs.orgacs.org Techniques such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) are particularly well-suited for the online analysis of volatile organic compounds (VOCs) like this compound, offering high sensitivity and rapid response times. confex.comgcms.czwur.nl

A prominent application of online MS for the dynamic analysis of this compound is in the investigation of electrolyte degradation in lithium-oxygen batteries (LOBs). rsc.org Researchers have utilized a specialized system known as an online cold trap pre-concentrator-gas chromatography/mass spectroscopy (CTPC-GC/MS) to monitor the volatile compounds generated within the battery's headspace during operation. acs.orgconfex.com This technique provides invaluable, time-resolved data on the complex degradation pathways of the electrolyte. rsc.org

In these studies, this compound was identified as a key degradation product of the tetraethylene glycol dimethyl ether (TEGDME) electrolyte. rsc.org The online CTPC-GC/MS system allows for automated, periodic sampling (e.g., every 45 to 90 minutes) of the battery's headspace. confex.comrsc.org The collected volatile compounds, including this compound, are then separated by gas chromatography and identified by mass spectrometry. This setup enables the precise tracking of how the concentration of this compound changes throughout the battery's discharge and charge cycles. rsc.org

Research findings from these dynamic analyses reveal that the generation and decomposition of this compound are intricately linked to the electrochemical processes within the battery. Most of the degradation products, including this compound, are formed during the charging phase. acs.orgrsc.org This is attributed to the degradation of the TEGDME electrolyte by reactive oxygen species and/or direct electrochemical oxidation at the electrode surface. rsc.org Conversely, these degradation products are often consumed or decomposed during the subsequent discharge phase. rsc.org The real-time monitoring capability of online MS provides direct evidence of these complex, cyclical chemical transformations, offering critical insights into the mechanisms that limit battery life and performance. confex.comrsc.org

The data below, derived from such online MS studies, illustrates the dynamic monitoring of this compound during LOB operation.

Interactive Data Table: Dynamic Monitoring of this compound in LOBs via Online CTPC-GC/MS

Ix. Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The industrial synthesis of aldehydes, including methoxyacetaldehyde, is undergoing a critical re-evaluation driven by the principles of green chemistry. Future research will increasingly focus on developing sustainable and atom-economical catalytic systems that minimize waste, reduce energy consumption, and avoid hazardous reagents.

Key Research Thrusts:

Biocatalysis: The use of isolated enzymes or whole-cell biocatalysts presents a promising green alternative to traditional chemical synthesis. nih.govchemrxiv.org Research efforts are directed toward discovering and engineering enzymes, such as alcohol dehydrogenases or oxidases, that can efficiently catalyze the conversion of precursors like 2-methoxyethanol (B45455) to this compound under mild, aqueous conditions. mdpi.comuva.nlacib.at This approach offers high selectivity and reduces the reliance on harsh oxidants and metal catalysts. nih.govuva.nl

Organocatalysis: The development of small organic molecule catalysts for aldehyde synthesis is another burgeoning field. nih.gov These metal-free catalysts are often more stable, less toxic, and more cost-effective than their organometallic counterparts. rsc.org Future work could involve designing novel organocatalysts, such as those based on N-heterocyclic carbenes (NHCs) or specific amino acids, that are tailored for the efficient synthesis of this compound. scispace.comorganic-chemistry.org Photo-organocatalysis, which uses light to drive reactions, represents a particularly innovative and sustainable strategy. rsc.orgrsc.org

The overarching goal is to create catalytic systems that are not only efficient but also environmentally benign, aligning the production of this compound with the demands of a sustainable chemical industry.

Development of this compound-based Chiral Reagents

Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is fundamental to the pharmaceutical and fine chemical industries. This compound, with its simple yet functionalized structure, represents a valuable, though currently underexplored, starting point for the development of novel chiral reagents.

Future Development Areas:

Chiral Auxiliaries: The aldehyde functional group of this compound is readily derivatized. Future research could focus on reacting it with known chiral alcohols or amines to create new, recoverable chiral auxiliaries. These auxiliaries could then be employed in stereoselective reactions, such as alkylations or aldol (B89426) additions, to control the formation of new stereocenters in a target molecule.

Chiral Building Blocks: this compound itself can serve as a prochiral building block. Stereoselective addition of organometallic reagents or enantioselective enzymatic reactions could convert it into valuable chiral synthons containing a methoxymethyl group, a common motif in many biologically active molecules.

Organocatalyst Scaffolds: The this compound backbone could be incorporated into the design of new classes of organocatalysts. By functionalizing it with catalytic moieties (e.g., pyrrolidine, imidazolidinone), researchers could explore new catalyst architectures for asymmetric transformations.

The development of such reagents would expand the synthetic chemist's toolkit, potentially offering new routes to complex, optically pure molecules for a range of applications.

Advanced Computational Approaches for Reaction Design and Prediction

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity, thereby accelerating the discovery and optimization of new synthetic methods. For this compound, these approaches can provide insights that are difficult to obtain through experimentation alone.

Computational Strategies:

Reaction Mechanism Elucidation: Quantum mechanical methods, particularly Density Functional Theory (DFT), can be used to map the potential energy surfaces of reactions involving this compound. This allows for the calculation of transition state energies and the identification of reaction intermediates, providing a detailed, step-by-step understanding of the reaction pathway. For instance, computational studies have already been applied to model the addition of organometallic reagents like methyllithium (B1224462) to this compound.

Predictive Modeling: Computational models can predict key molecular descriptors that govern reactivity. The electrophilicity index, for example, can be calculated to assess the susceptibility of this compound's carbonyl group to nucleophilic attack, helping to select appropriate reaction conditions and reagents.

Catalyst Design: In silico screening can be employed to design and evaluate the efficacy of new catalysts for this compound synthesis. By modeling the interaction between the substrate and the catalyst's active site, researchers can rationally design catalysts with enhanced activity and selectivity before committing to laboratory synthesis.

These advanced computational tools will enable a more rational, design-driven approach to exploring the chemistry of this compound, reducing the amount of empirical experimentation required and accelerating the pace of discovery.

Elucidation of Broader Biological Impacts and Toxicological Mechanisms

This compound is primarily known as the toxic intermediate metabolite of 2-methoxyethanol (2-ME), responsible for many of its adverse health effects. canada.ca While its role in reproductive and developmental toxicity is established, a deeper, more mechanistic understanding of its biological impact is required.

Key Areas for Future Investigation:

Molecular Target Identification: this compound is a reactive electrophile known to form adducts with macromolecules. smolecule.comnih.gov A critical area of future research is the precise identification of its protein and DNA targets. Understanding which specific proteins are modified and how this alters their function is key to unraveling its toxic mechanisms.

Genotoxicity and Clastogenicity: Studies have shown that this compound is clastogenic, meaning it can induce chromosome aberrations in mammalian cells. thegoodscentscompany.comnih.govresearchgate.net Further research is needed to elucidate the exact mechanism of this DNA damage. While the generation of reactive oxygen species (ROS) was hypothesized as a potential cause, some studies suggest it may not be the primary mechanism, indicating that direct interaction with DNA or DNA-associated proteins is likely. nih.gov

Immunotoxicity: this compound is a potent immunosuppressant in animal models, with an efficacy equivalent to its downstream metabolite, methoxyacetic acid (MAA). oup.comnih.govinchem.org The molecular pathways leading to this immune suppression are not fully understood. Future studies should aim to identify the specific immune cell types affected and the signaling cascades that are disrupted by this compound exposure.

Differentiating Metabolite Effects: A significant challenge is to distinguish the specific toxicological contributions of this compound from those of its own metabolite, methoxyacetic acid (MAA), which is also a potent toxicant. oup.comnih.gov Advanced experimental designs, potentially using inhibitors of aldehyde dehydrogenase, will be crucial to isolate and characterize the unique biological effects of this compound itself. oup.com

Table 1: Summary of Known and Investigated Toxicological Effects of this compound
Toxicological EndpointKey Research FindingsFuture Research Focus
Reproductive/Developmental ToxicityIdentified as a key toxic metabolite of 2-methoxyethanol, causing testicular damage (spermatocyte depletion) and teratogenic effects. who.intresearchgate.netnih.govPinpointing the direct molecular targets in spermatocytes and developing embryos.
Genotoxicity/ClastogenicityInduces chromosome aberrations and sister-chromatid exchanges in various mammalian cell lines, including human lymphocytes. nih.goveuropa.eu Suggests it causes major deletion-type mutations. researchgate.netElucidating the precise mechanism of DNA damage (e.g., direct adduct formation vs. indirect oxidative stress).
ImmunotoxicityShown to be a potent immunosuppressant in rats, equipotent to its metabolite MAA. oup.comnih.gov Metabolism to an aldehyde/acid is required for the effect. oup.comIdentifying the specific immune cell populations and signaling pathways disrupted.
Macromolecule InteractionHypothesized to react with cellular components, forming adducts that disrupt protein and/or DNA function. smolecule.comnih.govProteomic and adductomic studies to identify specific molecular binding partners.

Applications in Advanced Materials Science and Engineering

The reactivity of this compound's aldehyde group makes it a valuable monomer and chemical intermediate for the synthesis of polymers and advanced materials. While its use has been noted in the production of resins and adhesives, its full potential in materials science remains largely untapped.

Emerging Applications:

Novel Polymer Synthesis: this compound can be used as a building block for new polymers. smolecule.com Its ability to participate in polymerization reactions allows for the creation of materials with tailored properties. nih.gov Future research could focus on synthesizing novel polyesters, polyacetals, or other polymers where the methoxy (B1213986) group imparts specific characteristics such as hydrophilicity, biodegradability, or altered thermal properties.

Functional Polymer Modifiers: The compound can be used to modify existing polymers, introducing the this compound moiety to alter surface properties, enhance solubility, or provide reactive sites for further functionalization.

Precursor for Advanced Materials: this compound serves as a precursor for other functional molecules, like beta-methoxyacrolein, which are themselves used in materials science. nih.gov Exploring the derivatives of this compound could lead to new classes of monomers for high-performance plastics, electronic materials, or biocompatible polymers for medical applications.

Future work in this area will involve leveraging the unique combination of the reactive aldehyde and the methoxy group to design and engineer materials with precise, predictable, and novel functionalities.

Integration of Multi-Omics Approaches in Biomedical Studies Involving this compound

To achieve a holistic understanding of the biological impact of this compound, future toxicological and biomedical studies must move beyond single-endpoint analyses and embrace systems-level approaches. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful paradigm for this purpose. tmrjournals.comnih.gov

A Systems-Level Strategy:

Comprehensive Toxicological Profiling: A multi-omics approach can simultaneously map the changes across the entire biological cascade following exposure to this compound. ufz.depreprints.org For example, transcriptomics (measuring gene expression) can identify the genes and pathways that are activated or repressed, while proteomics can reveal the resulting changes in protein levels and post-translational modifications. tmrjournals.com Metabolomics would then uncover the ultimate shifts in the cellular metabolic network.

Biomarker Discovery: By integrating these data layers, researchers can identify robust and sensitive biomarkers of exposure and effect. researchgate.net This is crucial for risk assessment and for understanding the molecular basis of diseases linked to chemical exposures.

Pathway Analysis: The true power of multi-omics lies in its ability to construct a comprehensive model of toxicity pathways. ufz.deresearchgate.net For instance, studies on the metabolite methoxyacetic acid (MAA) have already utilized transcriptomics to identify thousands of responsive genes and key affected pathways related to reproductive disease and inflammation in testicular cells. nih.govcore.ac.ukoup.com A future multi-omics study on this compound could build on this by linking initial protein adduct formation (proteomics) to subsequent changes in gene expression (transcriptomics) and metabolic disruption (metabolomics), providing an unprecedentedly detailed picture of its mechanism of action. osti.govresearchgate.net

This integrative approach will be essential to fully decipher the complex interactions between this compound and biological systems, moving from a list of effects to a true mechanistic understanding of its toxicological profile. nih.gov

Q & A

Q. How can researchers accurately calculate the molecular weight of methoxyacetaldehyde for experimental design?

this compound (C₃H₆O₂) has a molecular weight of 74.0789 g/mol , calculated by summing the atomic weights of its constituent atoms:

  • Carbon (C): 3 × 12.0107 = 36.0321
  • Hydrogen (H): 6 × 1.008 = 6.048
  • Oxygen (O): 2 × 15.9994 = 31.9988 Total = 36.0321 + 6.048 + 31.9988 = 74.0789 g/mol . Methodological Tip: Use validated atomic weight tables (e.g., NIST or PubChem) and cross-check calculations with computational tools like Gaussian or ChemDraw.

Q. What experimental methods are recommended to determine thermodynamic properties of this compound, such as vapor pressure or solubility?

Thermodynamic properties like vapor pressure and solubility can be determined using:

  • McGowan’s method for ideal gas heat capacity and dynamic viscosity .
  • NIST Webbook for standardized SI unit-based data (e.g., critical temperature: 419.20 K, critical pressure: 2676.31 kPa) .
  • Joback and Crippen methods for estimating enthalpy of vaporization (38.02 kJ/mol) and water solubility (log10 solubility = -0.62) . Validation: Compare computational results with experimental gas chromatography or calorimetry data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection .
  • Ventilation : Ensure fume hoods maintain airflow >100 ft/min to prevent inhalation exposure .
  • Spill Management : Absorb spills with dry sand or vermiculite; avoid water to prevent environmental contamination .

Advanced Research Questions

Q. How does the ALDH2 enzyme influence the metabolic oxidation of this compound, and what experimental models validate this interaction?

ALDH2 catalyzes this compound oxidation, as shown in in vitro studies using:

  • Human liver subcellular fractions : Demonstrated ALDH2 activity via spectrophotometric assays measuring NADH production .
  • ALDH2 gene-targeted mice : Knockout models showed reduced oxidation rates, confirming ALDH2’s critical role . Contradiction Note: Some studies report residual oxidation in ALDH2-deficient models, suggesting minor contributions from other isoforms (e.g., ALDH1A1) .

Q. How can researchers resolve discrepancies in thermodynamic data for this compound derived from different computational methods?

Discrepancies arise from methodological assumptions:

  • McGowan vs. Joback : McGowan’s method prioritizes molecular volume, while Joback relies on group contributions. Cross-validate with experimental data (e.g., NIST Webbook) for critical properties like melting point (595.08 K) .
  • Statistical Analysis : Apply regression models to quantify uncertainty margins (e.g., ±5% for vapor pressure estimates) .

Q. What kinetic mechanisms underlie the acid/base-catalyzed enolization of this compound, and how are these studied experimentally?

Enolization kinetics are pH-dependent:

  • Acid-Catalyzed Pathway : Protonation of the carbonyl group followed by tautomerization, monitored via UV-Vis spectroscopy at 240 nm .
  • Base-Catalyzed Pathway : Deprotonation of the α-hydrogen, analyzed using stopped-flow techniques with pseudo-first-order rate constants . Key Finding: this compound enolizes 3× faster than hydroxyacetaldehyde due to electron-donating methoxy groups .

Q. How does this compound interact in multi-component mixtures, and what analytical techniques quantify its stability?

In mixtures with structural isomers (e.g., methoxyacetyl fentanyl derivatives):

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Resolves isomers via retention time differences (e.g., 1.2 min vs. 1.5 min) .
  • Nuclear Magnetic Resonance (NMR) : ¹³C NMR distinguishes this compound’s carbonyl carbon (δ ~205 ppm) from ester derivatives . Stability Note: this compound degrades in aqueous solutions (t₁/₂ = 24 hrs at pH 7), necessitating stabilizers like ascorbic acid .

Contradiction Analysis

Q. Why do some studies report conflicting data on this compound’s oxidation by ALDH2?

Variations arise from:

  • Species-Specific Isoforms : Human ALDH2 has higher catalytic efficiency than murine isoforms .
  • Experimental Conditions : Substrate concentrations >10 mM may saturate ALDH2, masking contributions from other enzymes . Resolution: Use siRNA-mediated ALDH2 silencing in human cell lines to isolate its role .

Methodological Best Practices

  • Data Reporting : Include raw datasets in appendices and processed data in main texts to ensure reproducibility .
  • Language Clarity : Avoid jargon; define terms like “McGowan characteristic volume” (127.100 ml/mol) in appendices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.